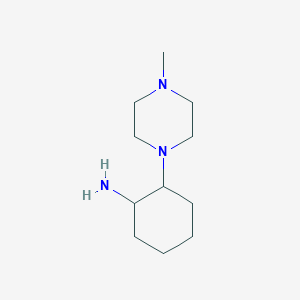

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Description

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring substituted with a methylpiperazine moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.32 g/mol (MS m/z 198 [M + H]⁺) . The compound exists as stereoisomers, including (1R,4R) and (1S,4S) configurations, which are critical for biological activity . Synthetically, it is prepared via reductive amination and hydrogenolysis steps, serving as a key intermediate in pharmaceuticals, such as spirocyclic kinase inhibitors (e.g., COMPOUND 37 and 41 in ) .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFSSMGYTJBKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of imine intermediate | Cyclohexanone + 4-methylpiperazine in methanol/ethanol | Imine or iminium ion intermediate |

| 2 | Reductive amination | Addition of NaBH3CN or H2 with Pd/C catalyst | Reduction of imine to amine, yielding 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine |

| 3 | Purification | Crystallization, distillation, or chromatography | High purity final product |

Industrial Production Considerations

- Reactor type: Batch or continuous flow reactors are used to optimize mixing and temperature control.

- Scale: The process is scalable from laboratory to industrial scale with adjustments in reagent quantities and reaction times.

- Purification: Techniques such as crystallization and chromatography ensure removal of impurities and by-products to meet pharmaceutical-grade standards.

Supporting Research Findings and Data

Reaction Efficiency and Yield

- The reductive amination method typically achieves high yields (>80%) with purity levels exceeding 98% after purification.

- Use of sodium cyanoborohydride offers mild reaction conditions and selectivity, minimizing side reactions.

- Hydrogenation with Pd/C catalyst under hydrogen gas provides an alternative route with clean reduction profiles but requires careful control of pressure and catalyst loading.

Comparative Analysis of Reducing Agents

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium cyanoborohydride | Mild conditions, high selectivity | Toxicity concerns, cyanide handling |

| Hydrogen with Pd/C | Clean reduction, no cyanide waste | Requires high-pressure equipment, catalyst cost |

Related Chemical Reactions and Reagents

- Oxidation: The compound can be oxidized by potassium permanganate or hydrogen peroxide to form cyclohexanone derivatives.

- Reduction: Further reduction with lithium aluminum hydride or sodium borohydride can yield cyclohexylamine derivatives.

- Substitution: The amine group can undergo nucleophilic substitution with alkyl halides in the presence of bases to form substituted derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Scale | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination (NaBH3CN) | Cyclohexanone, 4-methylpiperazine, NaBH3CN, MeOH/EtOH, RT | Lab to Industrial | 80-90 | >98 | Mild, selective, cyanide handling required |

| Hydrogenation (H2 + Pd/C) | Cyclohexanone, 4-methylpiperazine, H2, Pd/C, MeOH/EtOH | Industrial | 75-85 | >98 | Requires pressure control, catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated compounds like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Pathways Involved: It can modulate the activity of signaling pathways related to pain and inflammation, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)cyclohexan-1-amine

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

1-[(4-Methylpiperazin-1-yl)methyl]cyclohexan-1-amine

2-(Aminomethyl)cyclohexan-1-amine

- Molecular Formula : C₇H₁₆N₂

- Molecular Weight : 128.22 g/mol

- Structural Features: Simplified structure with an aminomethyl substituent instead of piperazine .

- Key Differences: Limited hydrogen-bonding capacity due to the absence of piperazine, reducing affinity for targets requiring nitrogen interactions. Higher solubility in aqueous media due to reduced molecular complexity .

Structural and Pharmacological Implications

Impact of Substituents on Piperazine/Piperidine

Stereochemical Considerations

- The (1R,4R) and (1S,4S) stereoisomers of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine exhibit distinct biological activities. For example, COMPOUND 37 (1R,4R) and COMPOUND 41 (1S,4S) show differential binding in kinase assays, underscoring the importance of chirality in drug design .

Biological Activity

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1038338-37-2

- Molecular Formula : CHN

The compound exhibits activity primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5HT1B subtype, which is implicated in mood regulation and anxiety disorders.

2. Biological Activity

Research indicates that this compound may possess:

- Antidepressant Effects : It has shown potential in modulating serotonin levels, which could be beneficial in treating depression and anxiety disorders .

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antidepressant Activity

In a study evaluating various compounds for their effect on serotonin receptor binding, this compound was found to have significant binding affinity for the 5HT1B receptor. This binding is correlated with antidepressant-like effects in animal models, supporting its potential use in treating mood disorders .

Case Study 2: Anticancer Activity

Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated that at concentrations around 25 μM, the compound demonstrated a marked reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .

Table 1: Biological Activity Summary

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine?

Answer:

The compound is typically synthesized via reductive amination. A common method involves reacting 4-methylpiperazine with a cyclohexanone derivative (e.g., 4-aminocyclohexanone) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under acidic conditions (e.g., acetic acid). For example, intermediates such as (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are first synthesized and later debenzylated using hydrogenation or acidic conditions to yield the final amine .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Mass Spectrometry (MS): ESI+ is used to confirm molecular weight (e.g., observed m/z 198 [M + H]+ for intermediates) .

- ¹H NMR: Signals for the cyclohexyl protons (e.g., δ 1.25–2.33 ppm for axial/equatorial protons) and piperazine methyl groups (δ 2.67–3.03 ppm) are critical for structural validation .

- X-ray crystallography: Resolves stereochemistry and confirms solid-state conformation, as demonstrated in related piperazine derivatives .

Advanced: How do stereochemical variations (e.g., (1R,4R) vs. (1S,4S)) impact biological activity?

Answer:

Stereochemistry significantly affects receptor binding and pharmacokinetics. For example, (1R,4R)-isomers of similar compounds show distinct NMR splitting patterns (e.g., J = 13.2 Hz for trans-piperazine protons) compared to (1S,4S)-isomers, correlating with differences in binding to targets like serotonin or nicotinic acetylcholine receptors . To assess stereochemical effects:

Synthesize enantiomers via chiral catalysts or resolution techniques.

Perform comparative bioassays (e.g., receptor binding IC₅₀) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes).

Advanced: How can computational methods optimize the design of derivatives for receptor-targeted studies?

Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., acetylcholinesterase or serotonin receptors). Validate docking poses with MD simulations .

- ADMET Prediction: Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic pathways. For instance, logP values >3 may indicate poor solubility, guiding structural modifications .

Advanced: How should researchers address discrepancies in pharmacological data across studies?

Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or compound purity. Mitigation strategies include:

Standardization: Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor assays).

Orthogonal Assays: Confirm activity via fluorescence polarization (binding) and functional assays (e.g., cAMP accumulation).

Purity Validation: Ensure ≥95% purity via HPLC and exclude stereochemical impurities using chiral columns .

Advanced: What methodologies are employed to study metabolic stability and degradation pathways?

Answer:

- In vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Piperazine derivatives often undergo N-demethylation or cyclohexyl hydroxylation .

- Stability Studies: Use accelerated stability chambers (40°C/75% RH) and monitor degradation products over 1–3 months. Structural modifications (e.g., fluorination) can enhance stability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Core Modifications: Vary substituents on the piperazine (e.g., 4-methyl vs. 4-cyclopropyl) and cyclohexylamine (e.g., axial vs. equatorial amine).

Pharmacophore Mapping: Identify critical moieties (e.g., piperazine’s nitrogen spacing) using 3D-QSAR models.

Biological Testing: Screen derivatives against panels of receptors/enzymes to correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.